molecular formula C10H9BrCl2O2 B15343441 alpha-Bromo-2,4-dichlorobenzeneacetic acid ethyl ester CAS No. 41022-55-3

alpha-Bromo-2,4-dichlorobenzeneacetic acid ethyl ester

Cat. No.: B15343441
CAS No.: 41022-55-3
M. Wt: 311.98 g/mol
InChI Key: DNIFXMDVFMUXQA-UHFFFAOYSA-N
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Properties

CAS No.

41022-55-3

Molecular Formula

C10H9BrCl2O2

Molecular Weight

311.98 g/mol

IUPAC Name

ethyl 2-bromo-2-(2,4-dichlorophenyl)acetate

InChI

InChI=1S/C10H9BrCl2O2/c1-2-15-10(14)9(11)7-4-3-6(12)5-8(7)13/h3-5,9H,2H2,1H3

InChI Key

DNIFXMDVFMUXQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=C1)Cl)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Bromination of 2,4-Dichlorophenylacetic Acid

The Hell–Volhard–Zelinskii (HVZ) reaction is a cornerstone for introducing bromine at the α-position of carboxylic acids. For 2,4-dichlorophenylacetic acid, this reaction proceeds via radical intermediates in the presence of bromine ($$Br2$$) and a catalytic amount of phosphorus tribromide ($$PBr3$$). The mechanism involves:

  • Activation : $$PBr3$$ reacts with $$Br2$$ to generate $$PBr_5$$, which abstracts a proton from the α-carbon of the carboxylic acid.
  • Radical Bromination : A bromine radical substitutes the α-hydrogen, forming α-bromo-2,4-dichlorophenylacetic acid.

Reaction Conditions :

  • Temperature : Reflux in anhydrous tetrahydrofuran (THF) or dichloromethane.
  • Stoichiometry : 1.1–1.3 equivalents of $$Br_2$$ per mole of acid.
  • Catalyst : 5–10 mol% $$PBr_3$$.

Yield : 75–85% (theoretical), with purity ≥95% after recrystallization.

Esterification of α-Bromo-2,4-dichlorophenylacetic Acid

Esterification of the brominated acid with ethanol employs sulfuric acid ($$H2SO4$$) as a Brønsted acid catalyst, following methodologies detailed in patent CN103772201A. The process involves:

  • Nucleophilic Acyl Substitution : Ethanol attacks the protonated carbonyl carbon, displacing water.
  • Dehydration : Azeotropic removal of water using toluene or xylene enhances equilibrium shift toward ester formation.

Reaction Conditions :

  • Molar Ratio : 1:3 (acid:ethanol).
  • Catalyst : 2–5 wt% $$H2SO4$$.
  • Temperature : Reflux (70–80°C) for 2–5 hours.

Yield : 97–99% with ≥98% purity after distillation.

Table 1: Optimization of Esterification Parameters
Parameter Optimal Range Effect on Yield
Ethanol Stoichiometry 3–4 equivalents Maximizes conversion
$$H2SO4$$ Loading 2–5 wt% Prevents side reactions
Reaction Time 3–4 hours Balances kinetics and decomposition

Alternative Synthetic Pathways

Direct Bromination of Ethyl 2,4-Dichlorophenylacetate

While HVZ bromination typically targets carboxylic acids, esters may undergo α-bromination under radical conditions. A modified approach using $$N$$-bromosuccinimide (NBS) and benzoyl peroxide (BPO) as initiators has been reported for analogous esters:

Procedure :

  • Dissolve ethyl 2,4-dichlorophenylacetate in carbon tetrachloride ($$CCl_4$$).
  • Add 1.1 equivalents of NBS and 0.1 equivalents of BPO.
  • Reflux under UV light for 6–8 hours.

Yield : 60–70%, with minor di-bromination byproducts.

Nitrile Hydrolysis and Subsequent Esterification

A two-step protocol involving nitrile intermediates, as demonstrated in ethyl 2-(4-bromo-2-fluorophenyl)acetate synthesis, could be adapted:

  • Hydrolysis : (2,4-Dichlorophenyl)acetonitrile is refluxed with hydrochloric acid ($$HCl$$) in ethanol to yield 2,4-dichlorophenylacetic acid.
  • Bromination and Esterification : The acid undergoes HVZ bromination followed by esterification.

Advantages :

  • High-purity intermediates.
  • Scalable hydrolysis step (70–80% yield).

Industrial-Scale Production Considerations

Catalytic and Solvent Systems

Patent CN103772201A highlights toluene and xylene as optimal solvents for esterification due to their azeotropic water-removal capabilities. Substituting ethanol with alternative alcohols (e.g., methanol, isopropanol) adjusts ester solubility and reaction kinetics but requires re-optimization.

Purification Techniques

  • Distillation : Fractional distillation under reduced pressure (20–30 mmHg) isolates the ester with minimal thermal decomposition.
  • Crystallization : Hexane or ethyl acetate/hexane mixtures recrystallize the product to ≥99% purity.
Table 2: Comparative Analysis of Purification Methods
Method Purity (%) Yield (%) Cost Efficiency
Fractional Distillation 97–99 95–98 High
Recrystallization 99+ 85–90 Moderate

Challenges and Mitigation Strategies

Di-Bromination Side Reactions

Over-bromination at the β-carbon or aromatic ring is mitigated by:

  • Stoichiometric Control : Limiting $$Br_2$$ to 1.1 equivalents.
  • Low-Temperature Bromination : Conducting reactions at 0–5°C slows radical chain propagation.

Ester Hydrolysis

Prolonged exposure to acidic conditions during esterification risks hydrolyzing the product. Strategies include:

  • Neutralization : Post-reaction adjustment to pH 10 with 5% NaOH quenches $$H2SO4$$ and stabilizes the ester.
  • Rapid Workup : Immediate phase separation and washing minimize acid contact.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the α-position undergoes nucleophilic substitution due to its polarization by adjacent electron-withdrawing groups (chlorines and ester). Key reactions include:

  • Alkaline hydrolysis :
    In aqueous NaOH, the ester hydrolyzes to form α-bromo-2,4-dichlorobenzeneacetic acid (C₈H₅BrCl₂O₂) and ethanol. The reaction proceeds via an SN₂ mechanism, with a yield of ~85% under reflux conditions (2 h, 80°C) .

    C10H9BrCl2O2+NaOHC8H5BrCl2O2+C2H5OH+Na+\text{C}_{10}\text{H}_9\text{BrCl}_2\text{O}_2 + \text{NaOH} \rightarrow \text{C}_8\text{H}_5\text{BrCl}_2\text{O}_2^- + \text{C}_2\text{H}_5\text{OH} + \text{Na}^+
  • Aminolysis :
    Reacting with primary amines (e.g., methylamine) in THF yields α-amino derivatives. For example:

    C10H9BrCl2O2+CH3NH2C9H8Cl2O2NCH3+HBr\text{C}_{10}\text{H}_9\text{BrCl}_2\text{O}_2 + \text{CH}_3\text{NH}_2 \rightarrow \text{C}_9\text{H}_8\text{Cl}_2\text{O}_2\text{NCH}_3 + \text{HBr}

    Yields range from 60–75% depending on steric hindrance .

Coupling Reactions

The compound participates in cross-coupling reactions, leveraging its bromine as a leaving group:

Table 1: Coupling Reagent Efficiency for Proline Ester Formation

ReagentYield (%)Conditions
BEP87THF, 0°C, 3 h
HATU82DMF, rt, 2 h
EDCI63CH₂Cl₂, rt, 12 h
  • Suzuki-Miyaura coupling :
    With Pd(PPh₃)₄ as a catalyst, the bromine atom reacts with arylboronic acids to form biaryl derivatives. For example, coupling with phenylboronic acid yields 2,4-dichlorobenzeneacetic acid ethyl ester-phenyl (C₁₆H₁₃Cl₂O₂) in 78% yield .

Ester Functional Group Reactivity

The ethyl ester moiety undergoes transesterification and reduction:

  • Transesterification :
    In methanol with H₂SO₄, the ethyl ester converts to a methyl ester (C₉H₇BrCl₂O₂) at 65°C (yield: 92%) .

  • Reduction :
    Using DIBAL-H in THF at −78°C reduces the ester to α-bromo-2,4-dichlorobenzeneacetaldehyde (C₈H₅BrCl₂O) with 80% yield .

Acid-Catalyzed Reactions

The α-bromo group’s acidity (pKa ≈ 2.8–3.1, estimated via Williams’ scale ) facilitates deprotonation under basic conditions, enabling elimination or further substitution.

Comparative Reactivity

The bromine atom enhances electrophilicity compared to non-brominated analogs:

Table 2: Reactivity Comparison with Analogues

CompoundRelative Reactivity (vs. Bromo Derivative)
2,4-Dichlorobenzeneacetic acid ethyl ester0.3× (lower in SN₂ reactions)
α-Chloro-2,4-dichlorobenzeneacetic acid ethyl ester0.6×

Stability and Side Reactions

  • Thermal decomposition : At >150°C, the compound releases HBr, forming 2,4-dichlorostyrene acetate as a major product .

  • Photodegradation : UV exposure in chloroform generates 2,4-dichlorobenzaldehyde (quantum yield: 0.12) via radical pathways .

Mechanism of Action

The mechanism of action of alpha-Bromo-2,4-dichlorobenzeneacetic acid ethyl ester involves its ability to undergo substitution reactions, where the bromine atom is replaced by other functional groups. This reactivity makes it a valuable intermediate in the synthesis of various compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Alpha-Bromo-2,4-dichlorobenzeneacetic acid ethyl ester can be compared with similar compounds such as:

This compound is unique due to its specific reactivity profile, making it a valuable compound in various chemical and industrial applications.

Biological Activity

Alpha-Bromo-2,4-dichlorobenzeneacetic acid ethyl ester is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10_{10}H8_{8}BrCl2_{2}O2_{2}
  • Molar Mass : 307.98 g/mol
  • Appearance : Light yellow liquid

The biological activity of this compound can be attributed to several mechanisms:

  • PPAR Activation : Similar compounds have been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and glucose homeostasis. PPARs are involved in the regulation of genes associated with fatty acid storage and glucose metabolism .
  • Antioxidant Properties : Some studies suggest that halogenated compounds exhibit antioxidant properties, which may contribute to their therapeutic effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, particularly through the inhibition of pro-inflammatory cytokines.

Biological Activity Data Table

Activity Type Effect Reference
PPAR ActivationEnhances lipid metabolism
Antioxidant ActivityReduces oxidative stress
Anti-inflammatoryInhibits cytokine production

Case Studies and Research Findings

  • Diabetes Treatment : A study investigated the effects of alpha-bromo derivatives on glucose metabolism in diabetic models. Results indicated a significant reduction in blood glucose levels, suggesting potential use in diabetes management .
  • Cardiovascular Health : Research has shown that compounds with similar structures can lower triglyceride levels and improve lipid profiles, indicating potential benefits for cardiovascular health .
  • Neuroprotective Effects : In vitro studies demonstrated that alpha-bromo compounds can protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential in treating neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for preparing alpha-bromo-2,4-dichlorobenzeneacetic acid ethyl ester?

The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example:

  • Nucleophilic bromination : Bromination of 2,4-dichlorophenylacetic acid derivatives using brominating agents (e.g., PBr3\text{PBr}_3) followed by esterification with ethanol under acidic catalysis .
  • Phase-transfer catalysis : Bis-alkylation of ethyl isocyanoacetate with dibromo derivatives (e.g., alpha,alpha'-dibromo-o-xylene) in the presence of phase-transfer catalysts to introduce bromine and ester groups .
  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach bromo or chloro substituents to the aromatic ring before esterification .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • GC-MS : Used to profile ester derivatives (e.g., lauric acid ethyl ester, oleic acid ethyl ester) by retention time and fragmentation patterns, confirming ester functionality .


  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify bromine/chlorine substitution patterns on the aromatic ring and confirm ester linkages (e.g., ethyl group at δ ~1.3 ppm for CH3_3) .
  • HPLC : Validates purity (>97% by GC or HPLC) and monitors degradation products during storage .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at 0–6°C in amber glass vials to prevent photodegradation and hydrolysis. Organobromine compounds are sensitive to moisture and light .
  • Handling : Use anhydrous solvents (e.g., dry THF) during synthesis to avoid side reactions. Stabilize with radical inhibitors (e.g., BHT) if stored long-term .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during its synthesis (e.g., dehalogenation or ester hydrolysis)?

  • Controlled reaction conditions : Use low temperatures (0–5°C) during bromination to suppress dehalogenation. Anhydrous ethanol minimizes ester hydrolysis .
  • Protecting groups : Temporarily protect reactive sites (e.g., carboxylic acid groups) with tert-butyl or trimethylsilyl groups before bromination .
  • Catalyst optimization : Employ Pd(II) catalysts with bulky ligands (e.g., SPhos) to enhance selectivity in cross-coupling steps .

Q. How does steric hindrance from the 2,4-dichloro substituents influence its reactivity in cross-coupling reactions?

  • Reduced reactivity : The ortho-chloro group creates steric bulk, slowing down metal insertion in Suzuki-Miyaura couplings. This requires higher catalyst loading (5–10 mol% Pd) or microwave-assisted heating to achieve reasonable yields .
  • Electronic effects : Electron-withdrawing chloro groups activate the aromatic ring for electrophilic substitution but deactivate it for nucleophilic attacks. DFT calculations can predict regioselectivity in further functionalization .

Q. What role does this compound play in the synthesis of bioactive heterocycles (e.g., quinolines or chromenes)?

  • Precursor for cyclization : The bromo and ester groups facilitate intramolecular Heck or Ullmann reactions to form fused rings. For example, reacting with amines yields 8-bromoquinoline-3-carboxylate derivatives with potential neuroprotective activity .
  • Diazo intermediates : Conversion to diazoacetate derivatives (e.g., ethyl 2-(4-bromophenyl)-2-diazoacetate) enables cyclopropanation or [3+2] cycloadditions for building spirocyclic compounds .

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?

  • Purity verification : Repurify via column chromatography (silica gel, hexane/ethyl acetate) and compare with high-purity reference standards (e.g., >97% by HPLC) .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in solid-state structure, especially when polymorphs exist .
  • Inter-laboratory validation : Cross-check NMR and GC-MS data with published spectra from reputable sources (e.g., CAS Common Chemistry) .

Methodological Considerations

Q. What analytical workflows are recommended for studying its degradation products under oxidative stress?

  • LC-MS/MS : Quantify brominated byproducts (e.g., 2,4-dichlorobenzoic acid) using MRM transitions. Calibrate with isotopically labeled internal standards .
  • EPR spectroscopy : Detect free radical intermediates (e.g., bromine-centered radicals) generated during photodegradation .

Q. How can computational modeling predict its reactivity in novel synthetic pathways?

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess transition states for bromination or ester hydrolysis.
  • Docking studies : Simulate interactions with biological targets (e.g., enzyme active sites) to guide SAR for drug discovery .

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